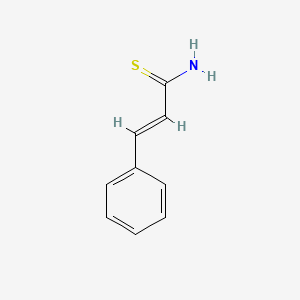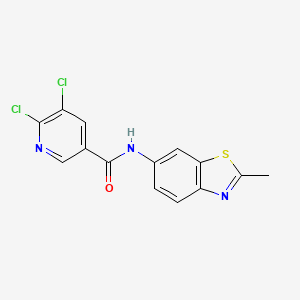
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom at position 1 and an amine group at position 3. The structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . These methods typically require specific reaction conditions, such as the use of solvents like methanol and reducing agents like sodium borohydride .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The amine group at position 3 can participate in substitution reactions with electrophiles, forming substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include methanol as a solvent, sodium borohydride as a reducing agent, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modulating their activity . These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparaison Avec Des Composés Similaires
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
- 1-tert-butyl-1H-pyrazol-4-amine hydrochloride
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H15N3 |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
2-tert-butyl-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C7H15N3/c1-7(2,3)10-5-4-6(8)9-10/h4-5H2,1-3H3,(H2,8,9) |
Clé InChI |
NDWKKEQSTDZTHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CCC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



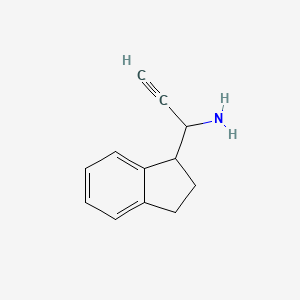
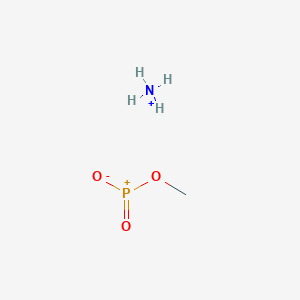

![1,5-Dioxaspiro[2.4]heptan-7-ol](/img/structure/B13574933.png)
![Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13574946.png)

![2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}aceticacid](/img/structure/B13574969.png)
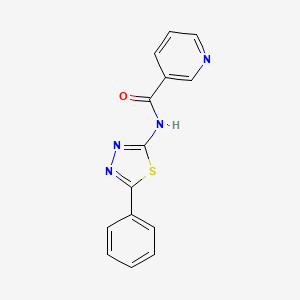
![7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide](/img/structure/B13574983.png)
